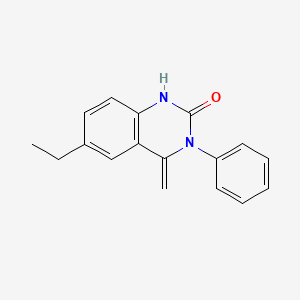

6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with ethyl, methylidene, and phenyl substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate benzamides and amidines under specific reaction conditions. For instance, a copper-mediated tandem C(sp2)–H amination and annulation process can be employed to construct the quinazolinone framework . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives, including 6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one, have been extensively studied for their potential as anticancer agents. Recent studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A study investigated the cytotoxic effects of quinazolinone derivatives on human cancer cell lines, revealing that certain derivatives had IC50 values in the low micromolar range, indicating potent activity. For instance, compounds derived from quinazolinone were found to inhibit cell proliferation effectively, with some showing selectivity towards specific cancer types such as colorectal and breast cancer .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-Ethyl-4-methylidene... | HCT-116 (Colorectal) | 3.20 | Induction of apoptosis |

| 6-Ethyl-4-methylidene... | MCF-7 (Breast) | 5.10 | Cell cycle arrest at G1 phase |

Antimicrobial Properties

The antimicrobial activity of quinazolinone derivatives has been documented, with several studies demonstrating their effectiveness against a range of bacteria and fungi.

Case Study: Antimicrobial Screening

In a comprehensive screening, various derivatives were tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that some compounds exhibited comparable activity to standard antibiotics, suggesting their potential as therapeutic agents in treating infections .

| Compound | Microorganism | Zone of Inhibition (mm) | Comparison to Standard |

|---|---|---|---|

| 6-Ethyl-4-methylidene... | Staphylococcus aureus | 15 | Equivalent to Amoxicillin |

| 6-Ethyl-4-methylidene... | Candida albicans | 12 | Comparable to Fluconazole |

Anti-inflammatory Effects

Quinazolinone derivatives are also recognized for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Case Study: In Vivo Anti-inflammatory Activity

In a rat model of inflammation induced by carrageenan, the administration of quinazolinone derivatives resulted in a significant reduction in paw edema compared to control groups. The study highlighted the potential of these compounds in managing inflammatory conditions .

| Compound | Dosage (mg/kg) | Paw Edema Reduction (%) |

|---|---|---|

| 6-Ethyl-4-methylidene... | 10 | 45 |

| Indomethacin | 10 | 50 |

Antioxidant Activity

The antioxidant properties of quinazolinones are being explored due to their ability to neutralize reactive oxygen species (ROS). This is particularly relevant in preventing oxidative stress-related diseases.

Case Study: Evaluation of Antioxidant Potential

A recent study evaluated the antioxidant capacity of various quinazolinone derivatives using in vitro assays. The results indicated that some compounds exhibited stronger antioxidant activity than traditional antioxidants like ascorbic acid, suggesting their potential role in protecting against oxidative damage .

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid (%) |

|---|---|---|

| 6-Ethyl-4-methylidene... | 75 | Higher than Ascorbic Acid (65%) |

| Other Quinazolinones | Varies | Varies |

Mechanism of Action

The mechanism of action of 6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. For instance, quinazolinones are known to inhibit certain enzymes and receptors, leading to their biological effects. The compound may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity . Additionally, it may modulate signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one can be compared with other quinazolinone derivatives, such as:

2-oxo-azetidinyl-quinazolin-4(3H)-ones: Known for their antimicrobial activity.

2-Mercapto-3-(4-chlorophenyl)-6-iodo-3H-quinazolin-4-one: Exhibits significant antimicrobial properties.

The unique substituents on this compound, such as the ethyl and methylidene groups, may contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

6-Ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings from various sources.

Chemical Structure and Synthesis

The compound belongs to the quinazolinone family, which is characterized by a fused bicyclic structure. The synthesis of this compound typically involves the reaction of appropriate anilines with acylating agents or through cyclization reactions involving isocyanides and carbonyl compounds. The structural formula can be represented as follows:

Anticancer Properties

Recent studies have demonstrated that quinazolinone derivatives exhibit potent anticancer activities through various mechanisms, including inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR). For instance, derivatives similar to 6-ethyl-4-methylidene have shown IC50 values in the low micromolar range against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6-Ethyl-4-methylidene | HCT116 | 5.40 | Induces apoptosis |

| Hydroxylated derivative 13 | HCT116 | 3.20 | EGFR inhibition |

| Hybrid compound 18 | MCF7 | 1.80 | Dual EGFR/BRAF inhibition |

These compounds often induce cell cycle arrest and apoptosis in cancer cells. For instance, a study reported that treatment with a related quinazolinone derivative led to significant G1 phase arrest in HCT116 cells, indicating a potential mechanism for its anticancer effects .

Antimicrobial Activity

The antimicrobial efficacy of quinazolinone derivatives has also been extensively studied. Compounds derived from this scaffold have shown varying degrees of antibacterial and antifungal activities, particularly against Gram-positive bacteria.

| Compound | Activity Type | Target Organism | Result |

|---|---|---|---|

| 6-Ethyl-4-methylidene | Antibacterial | Staphylococcus aureus | Effective |

| Novel derivatives | Antifungal | Candida albicans | Moderate activity |

Research indicates that modifications on the phenyl ring can significantly influence antibacterial properties, with certain substituents enhancing activity against specific bacterial strains .

Case Studies

- EGFR Inhibition : A study focusing on quinazolinone derivatives highlighted their ability to inhibit EGFR autophosphorylation, which is crucial in many cancers. The compound exhibited IC50 values comparable to established EGFR inhibitors like gefitinib .

- Dual Inhibition : A novel series of hybrid compounds combining quinazolinone with other scaffolds demonstrated dual inhibitory action on both EGFR and BRAF V600E mutations, showcasing enhanced anticancer potential .

- Antimicrobial Efficacy : In another investigation, derivatives were synthesized and tested for their antimicrobial properties, revealing that certain modifications led to significant improvements in activity against both bacterial and fungal pathogens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one, and how can reaction conditions be optimized?

Methodological Answer:

- Core Strategy : Utilize multi-step condensation reactions starting with substituted benzaldehyde derivatives. For example, 4-chlorobenzaldehyde can react with methyl thioacetate to form intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one, followed by hydrogenation with diazetidinone derivatives to introduce the methylidene group .

- Optimization Tips :

- Catalysts : Use Pd/C or Raney nickel for hydrogenation steps to improve yield (70-85% reported for analogous compounds) .

- Solvents : Ethanol or THF under reflux (6-8 hours) enhances cyclization efficiency .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 3:1) resolves stereochemical impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- Primary Techniques :

- FTIR : Focus on C=O stretching (1650–1680 cm⁻¹) and C=N vibrations (1580–1600 cm⁻¹) to confirm the quinazolinone core .

- ¹H NMR : The methylidene proton (CH₂=C) appears as a singlet at δ 5.8–6.2 ppm, while aromatic protons (C₆H₅) show multiplet splitting at δ 7.2–7.6 ppm .

- LC-MS : Monitor the molecular ion peak [M+H]⁺ at m/z 293.3 (calculated for C₁₈H₁₆N₂O) to verify purity .

Q. What in vitro biological screening models are appropriate for initial pharmacological evaluation of this quinazolinone derivative?

Methodological Answer:

- Antioxidant Assays : Use DPPH radical scavenging (IC₅₀ values < 50 µM indicate potency) and compare with analogues like 3-methyl-2-phenylquinazolin-4(3H)-one derivatives .

- Antimicrobial Screening : Employ the agar diffusion method against S. aureus (Gram-positive) and E. coli (Gram-negative), with zone-of-inhibition thresholds ≥15 mm considered active .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

- Stepwise Validation :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR/IR spectra. Discrepancies >5% in chemical shifts suggest conformational flexibility .

- X-ray Crystallography : Resolve structural ambiguities (e.g., methylidene orientation) using SHELXL refinement. For disordered groups, apply PART and ISOR restraints .

- Dynamic NMR : Probe temperature-dependent splitting in CDCl₃ to identify rotameric equilibria affecting spectral data .

Q. What strategies are recommended for analyzing and interpreting complex NMR splitting patterns in this methylidene-containing quinazolinone?

Methodological Answer:

- Advanced Techniques :

- Quantitative Analysis : Use line-shape simulation software (e.g., MestReNova) to model second-order splitting caused by diastereotopic protons .

Q. How should researchers approach the refinement of crystal structures for this compound when faced with disorder in the methylidene group?

Methodological Answer:

- Crystallographic Protocol :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to enhance resolution (<0.8 Å) .

- Disorder Modeling : Split the methylidene carbon (C4) into two positions (PART 1/2) with occupancy ratios refined freely. Apply SIMU and DELU restraints to stabilize thermal parameters .

- Validation : Check R₁/wR₂ residuals (<0.05/0.12) and compute Hirshfeld surfaces to validate hydrogen-bonding networks .

Q. Data Contradiction Analysis

Q. How to address conflicting bioactivity results between antioxidant and antimicrobial assays for this compound?

Methodological Answer:

- Root-Cause Investigation :

- Dose Dependency : Re-test at lower concentrations (1–10 µM) to rule out cytotoxicity masking antioxidant effects .

- Structural Modifications : Introduce electron-donating groups (e.g., -OCH₃) at C3 to enhance radical scavenging while preserving antimicrobial activity .

- Synergistic Studies : Combine with known antibiotics (e.g., ciprofloxacin) to assess potentiation effects via checkerboard assays .

Properties

Molecular Formula |

C17H16N2O |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

6-ethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one |

InChI |

InChI=1S/C17H16N2O/c1-3-13-9-10-16-15(11-13)12(2)19(17(20)18-16)14-7-5-4-6-8-14/h4-11H,2-3H2,1H3,(H,18,20) |

InChI Key |

HBNJRMPHQSVVEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.